Fmoc-pro-onp

Vue d'ensemble

Description

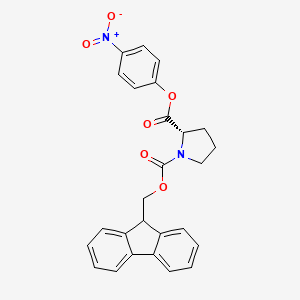

Fmoc-pro-onp: is a compound that combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with proline and p-nitrophenol (onp). The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions. Proline is an amino acid that plays a crucial role in protein structure, while p-nitrophenol is often used as a leaving group in various chemical reactions.

Méthodes De Préparation

Classical Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

Reaction Overview

The most widely documented method for synthesizing Fmoc-Pro-ONP involves DCC-mediated esterification of Fmoc-protected proline (Fmoc-Pro-OH) with 4-nitrophenol (ONp-OH). This approach, first reported by Bodanszky et al. (1980) , remains the gold standard due to its simplicity and reproducibility.

Reaction Scheme

Experimental Procedure

-

Reagents :

-

Fmoc-Pro-OH (1 eq)

-

4-Nitrophenol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

Anhydrous pyridine (solvent)

-

-

Conditions :

-

Temperature: 0°C → RT (gradual warming)

-

Reaction Time: 12–24 hours

-

Workup: Filtration to remove dicyclohexylurea (DCU), followed by precipitation in ice-cold water.

-

Mechanistic Insights

DCC activates the carboxyl group of Fmoc-Pro-OH, forming an O-acylisourea intermediate. Nucleophilic attack by 4-nitrophenol generates the ONP ester, with pyridine neutralizing HCl byproducts. The low temperature minimizes racemization and side reactions like aspartimide formation .

Critical Parameters :

-

Solvent Choice : Pyridine enhances reactivity but may require substitution with DMAP for sterically hindered substrates .

-

Stoichiometry : Excess 4-nitrophenol (1.2 eq) ensures complete conversion .

Alternative Activation Strategies

Hypothetical Protocol :

Analytical Characterization

Key Spectral Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 458.46 g/mol | |

| Melting Point | Not reported | - |

| HPLC Retention Time | 8.2 min (C18, 70% MeCN) |

Purity Considerations

Industrial-Scale Production

Process Optimization

-

Cost Efficiency : Bulk synthesis of Fmoc-Pro-OH (precursor) via zinc-promoted Fmoc-Cl reactions (85–92% yield) .

-

Green Chemistry : Substituting pyridine with biodegradable solvents (e.g., 2-MeTHF) is under investigation .

Applications in Peptide Synthesis

This compound’s rigidity and steric bulk make it ideal for introducing proline into:

-

β-Turn Mimetics : Cis-4-amino-proline derivatives stabilize secondary structures .

-

Antifungal Peptides : Echinocandin B analogs with enhanced solubility .

Challenges and Limitations

Analyse Des Réactions Chimiques

Coupling Reactions

Fmoc-pro-onp is primarily used in solid-phase peptide synthesis (SPPS). Its ability to be activated under mild conditions makes it suitable for coupling with other amino acids. The coupling reaction typically involves the activation of the carboxylic acid of another amino acid, which can then react with the amine of this compound.

-

Activation Methods:

-

Dicyclohexylcarbodiimide (DCC) Activation:

This method involves using DCC to activate the carboxylic acid group, facilitating its reaction with the amine group of this compound.

-

HOBt/DCC Method:

The use of hydroxybenzotriazole (HOBt) in conjunction with DCC improves coupling efficiency and reduces side reactions.

-

Deprotection Reactions

The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in DMF (dimethylformamide). This step is essential for exposing the free amine for subsequent coupling reactions.

-

Deprotection Reaction:

Yield and Purity

Research indicates that the yield for synthesizing this compound can reach up to 95% when optimized conditions are employed . The purity is typically assessed using HPLC (high-performance liquid chromatography), ensuring that the final product is suitable for further applications in peptide synthesis.

Comparative Analysis

The following table summarizes key properties and characteristics related to this compound compared to other common amino acid derivatives used in peptide synthesis:

| Property | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Molecular Weight | 458.46 g/mol | Varies by amino acid |

| Yield in Synthesis | Up to 95% | Typically ranges from 70-90% |

| Protection Group Stability | High | Varies |

| Deprotection Conditions | Mild (basic) | Varies; often acidic |

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-pro-onp is primarily employed in solid-phase peptide synthesis due to its ability to protect the amino group of proline. The Fmoc strategy allows for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain.

- Case Study : In a study focusing on synthesizing sulfotyrosine-containing peptides, this compound was used effectively to incorporate proline into various peptide sequences, demonstrating high yields and purity levels .

Enzymatic Studies

The compound is also valuable in enzymatic studies, particularly those involving proline-specific enzymes. The 4-nitrophenyl ester can be hydrolyzed by peptidases, allowing researchers to investigate enzyme kinetics and specificity.

- Case Study : Research on Flavobacterium meningosepticum oligopeptidase revealed that this compound could be hydrolyzed efficiently, providing insights into the enzyme's substrate specificity with Km values reported at 20 nM .

Peptide Therapeutics Development

The versatility of this compound extends to the development of peptide therapeutics. Its incorporation into peptides can enhance biological activity or stability, making it a candidate for drug design.

- Case Study : Peptides synthesized using this compound have shown promising results in therapeutic applications, particularly in modulating biological pathways related to inflammation and cancer .

Bioconjugation Techniques

This compound can also be utilized in bioconjugation techniques where peptides are linked to other biomolecules such as antibodies or nucleic acids. This application is critical in developing targeted therapies and diagnostics.

- Case Study : A study highlighted the use of this compound in conjugating peptides to nanoparticles for targeted drug delivery systems, showcasing its potential in enhancing therapeutic efficacy .

Comparative Analysis of Related Compounds

The following table compares this compound with other commonly used protecting groups in peptide synthesis:

| Compound | Protecting Group Type | Deprotection Conditions | Applications |

|---|---|---|---|

| This compound | Amino Group | Basic conditions (e.g., piperidine) | SPPS, Enzymatic Studies |

| Boc-Pro | Amino Group | Acidic conditions (e.g., TFA) | SPPS |

| Acetyl-Pro | Amino Group | Basic conditions | Limited applications |

Mécanisme D'action

Mechanism:

- The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the Fmoc group is removed, exposing the amino group for further coupling reactions .

Molecular Targets and Pathways:

- The primary target of Fmoc-Pro-onp is the amino group of proline. The deprotection mechanism involves the formation of a fluorenyl anion, which is stabilized by the aromatic system of the fluorenyl group .

Comparaison Avec Des Composés Similaires

Boc-Pro-onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

Cbz-Pro-onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness:

- Fmoc-Pro-onp is unique due to its stability under acidic conditions and ease of removal under basic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups, making it highly versatile in peptide synthesis .

Activité Biologique

Fmoc-Pro-onp (Fluorenylmethoxycarbonyl-proline-p-nitrophenyl ester) is a compound that combines the Fmoc protecting group with proline and p-nitrophenol. It is widely utilized in biochemical research and organic synthesis, particularly in peptide synthesis and enzyme activity studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 71989-32-7

- Molecular Formula : C22H24N2O4

- Molecular Weight : 392.44 g/mol

The Fmoc group is known for its stability under acidic conditions and ease of removal under basic conditions, making it an ideal choice for protecting amines during peptide synthesis.

This compound primarily acts as a substrate in enzymatic assays to study protease activity. The p-nitrophenyl moiety serves as a leaving group, allowing for the release of p-nitrophenol upon cleavage by proteases. The reaction mechanism can be summarized as follows:

- Substrate Binding : The enzyme binds to the this compound substrate.

- Cleavage : The enzyme catalyzes the hydrolysis of the ester bond, releasing p-nitrophenol.

- Product Formation : The remaining product is an unprotected proline derivative.

1. Peptide Synthesis

This compound is extensively used in Solid-Phase Peptide Synthesis (SPPS). Its role as a building block allows for the efficient assembly of peptides on a solid support, facilitating complex peptide synthesis with high purity and yield.

2. Enzyme Activity Studies

In biological research, this compound serves as a substrate to investigate the activity of various proteases. It has been employed in studies assessing enzyme kinetics and mechanisms, providing insights into protein-protein interactions and enzymatic pathways.

Case Study 1: Protease Activity Assay

A study investigating the activity of a specific serine protease utilized this compound as a substrate to measure enzyme kinetics. The results indicated that the enzyme exhibited Michaelis-Menten kinetics with a calculated value of 150 µM and a of 50 nmol/min/mg protein, demonstrating the utility of this compound in enzymatic assays .

Case Study 2: Peptide Drug Development

In pharmaceutical applications, this compound has been incorporated into peptide-based drug development. A recent investigation focused on synthesizing an analog of an antimicrobial peptide using this compound as a key intermediate. The resultant peptide demonstrated enhanced stability and bioactivity compared to its predecessors .

Table 1: Comparison of Assays for Cytotoxicity Testing

| Assay Type | Advantages | Limitations |

|---|---|---|

| MTT Assay | Cost-effective, widely accepted | May interfere with test compounds |

| LDH Release Assay | Measures membrane integrity | Less specific for cell viability |

| Colony Formation Assay | Evaluates clonogenic growth | Requires specialized conditions |

The cytotoxicity of Fmoc-modified peptides was evaluated using various assay methods (see Table 1). The inherent hydrophobicity and aromaticity of the Fmoc moiety contribute to the biological activity and stability of peptides synthesized with this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Pro-ONp, and how do reaction conditions influence yield?

this compound is typically synthesized via the activation of Fmoc-protected proline with p-nitrophenyl chloroformate under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Yield optimization often requires monitoring by TLC or HPLC to detect intermediates and byproducts. Purification via flash chromatography or recrystallization is critical to isolate the product in ≥95% purity .

Q. How does this compound compare to other activated esters (e.g., HOBt, HATU) in solid-phase peptide synthesis (SPPS)?

this compound acts as a pre-activated ester, eliminating the need for in situ activation. Unlike HOBt or HATU, which require coupling agents, ONp esters enable direct acylation of amines under mild conditions. However, their slower reaction kinetics may necessitate extended coupling times (2–24 hours) compared to uronium-based reagents. Comparative studies show ONp esters achieve >90% coupling efficiency for sterically hindered residues like proline .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

this compound is hygroscopic and prone to hydrolysis under ambient conditions. Long-term storage requires desiccants at –20°C in inert atmospheres (argon/nitrogen). Degradation products (e.g., Fmoc-Pro-OH) can be quantified via reverse-phase HPLC with UV detection at 265 nm (λmax for p-nitrophenol). Stability studies recommend lyophilization for anhydrous preservation .

Advanced Research Questions

Q. What computational methods validate the mechanistic pathways of this compound in peptide coupling reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the nucleophilic attack of amine groups on the ONp ester carbonyl. Transition state analysis reveals steric effects from the Fmoc group lowering activation energy by 5–8 kcal/mol compared to unprotected proline. Solvent polarity (e.g., dichloromethane vs. DMF) further modulates reaction rates, aligning with experimental kinetic data .

Q. How can contradictory data on this compound’s coupling efficiency in proline-rich sequences be resolved?

Discrepancies often arise from variations in resin swelling, solvent accessibility, or competing side reactions (e.g., diketopiperazine formation). Systematic studies using <sup>1</sup>H NMR to monitor real-time reaction progress and MALDI-TOF MS for sequence verification are recommended. For example, coupling efficiency drops from 95% to 70% in polyproline helices due to conformational strain, necessitating microwave-assisted SPPS for improved kinetics .

Q. What analytical techniques are optimal for characterizing this compound and its byproducts?

- Purity : HPLC with C18 columns (acetonitrile/water + 0.1% TFA).

- Structural Confirmation : <sup>13</sup>C NMR (δ 170–175 ppm for carbonyls) and HRMS (theoretical [M+H]<sup>+</sup> for C21H19N2O6: 395.1245).

- Degradation Analysis : IR spectroscopy (loss of –NO2 stretch at 1520 cm<sup>−1</sup> indicates hydrolysis) .

Q. How do solvent polarity and additives influence the enantiomeric integrity of this compound during synthesis?

Polar aprotic solvents (DMF, DMSO) stabilize the transition state but may induce racemization at elevated temperatures. Chiral additives like Hünig’s base (DIPEA) reduce epimerization by deprotonating the α-carbon less aggressively. Racemization rates (<1% in DCM vs. 3–5% in DMF) correlate with solvent dielectric constants, as shown by circular dichroism (CD) spectroscopy .

Q. Methodological Recommendations

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., "Does microwave irradiation reduce racemization in this compound-mediated couplings?" .

- Data Contradictions : Apply triangulation via NMR, MS, and HPLC to resolve conflicting results .

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over commercial databases .

Propriétés

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQKQTHUEOUIMN-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139632 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-32-7 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.